molecular formula C9H11FO B15046441 3-Fluoro-2,4,6-trimethylphenol

3-Fluoro-2,4,6-trimethylphenol

Cat. No.: B15046441
M. Wt: 154.18 g/mol
InChI Key: CXPMYAQAWCLZGJ-UHFFFAOYSA-N
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Description

3-Fluoro-2,4,6-trimethylphenol: is an organic compound belonging to the class of alkylated phenols It is characterized by the presence of three methyl groups and one fluorine atom attached to a benzene ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2,4,6-trimethylphenol typically involves the fluorination of 2,4,6-trimethylphenol. One common method is electrophilic fluorination using reagents such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor . The reaction is usually carried out under mild conditions, often at room temperature, to ensure selective fluorination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2,4,6-trimethylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

3-Fluoro-2,4,6-trimethylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2,4,6-trimethylphenol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-2,4,6-trimethylphenol is unique due to the presence of both fluorine and multiple methyl groups, which confer distinct chemical properties such as increased stability and specific reactivity patterns. These features make it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

3-fluoro-2,4,6-trimethylphenol

InChI

InChI=1S/C9H11FO/c1-5-4-6(2)9(11)7(3)8(5)10/h4,11H,1-3H3

InChI Key

CXPMYAQAWCLZGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)C)F)C

Origin of Product

United States

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